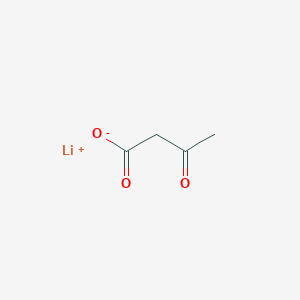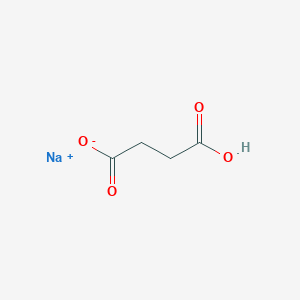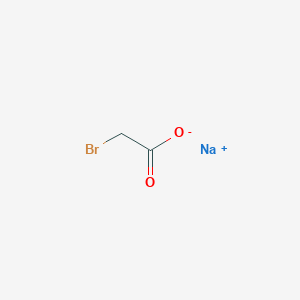
sodium;2-bromoacetate
Übersicht
Beschreibung
The compound with the identifier “sodium;2-bromoacetate” is known as Iron (III) hexacyanoferrate (II), commonly referred to as Prussian blue. It is a coordination compound with the formula C18Fe7N18. This compound is notable for its distinctive blue color and has been used historically as a pigment in paints and inks. It also has applications in various scientific fields due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iron (III) hexacyanoferrate (II) can be synthesized through the reaction of iron (III) chloride with potassium ferrocyanide under acidic conditions. The reaction typically proceeds as follows:
4FeCl3+3K4[Fe(CN)6]→Fe4[Fe(CN)6]3+12KCl
This reaction is carried out in an aqueous solution, and the product precipitates as a blue solid, which is then filtered and washed to obtain pure Iron (III) hexacyanoferrate (II).
Industrial Production Methods
Industrial production of Iron (III) hexacyanoferrate (II) involves similar chemical reactions but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control the reaction conditions precisely. The product is then subjected to purification processes to ensure high purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Iron (III) hexacyanoferrate (II) undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: It can participate in redox reactions due to the presence of iron in different oxidation states.
Substitution Reactions: The cyanide ligands can be substituted by other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: In the presence of strong oxidizing agents, Iron (III) hexacyanoferrate (II) can be oxidized to form different iron complexes.
Reduction: Reducing agents can convert Iron (III) to Iron (II) within the compound, altering its chemical properties.
Substitution: Ligand exchange reactions can occur in the presence of competing ligands, leading to the formation of new coordination compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state iron complexes, while reduction can produce lower oxidation state complexes .
Wissenschaftliche Forschungsanwendungen
Iron (III) hexacyanoferrate (II) has a wide range of applications in scientific research:
Chemistry: It is used as a standard in electrochemical studies due to its well-defined redox properties.
Biology: It serves as a staining agent in histology and cytology for visualizing cellular components.
Medicine: Prussian blue is used as an antidote for certain types of heavy metal poisoning, such as thallium and radioactive cesium.
Wirkmechanismus
The mechanism of action of Iron (III) hexacyanoferrate (II) in medical applications involves its ability to bind to heavy metals and facilitate their excretion from the body. The compound forms stable complexes with metal ions, preventing their absorption in the gastrointestinal tract and promoting their elimination through feces. This chelation process is crucial for its use as an antidote for heavy metal poisoning .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iron (II) hexacyanoferrate (III): Similar in structure but with different oxidation states of iron.
Copper (II) hexacyanoferrate (II): Another coordination compound with similar cyanide ligands but different central metal ion.
Nickel (II) hexacyanoferrate (II): Similar coordination chemistry but with nickel as the central metal ion.
Uniqueness
Iron (III) hexacyanoferrate (II) is unique due to its historical significance as a pigment and its diverse applications in modern science and industry. Its ability to form stable complexes with heavy metals makes it particularly valuable in medical treatments for heavy metal poisoning .
Eigenschaften
IUPAC Name |
sodium;2-bromoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BrO2.Na/c3-1-2(4)5;/h1H2,(H,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESSOVUNEZQNBV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])Br.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)[O-])Br.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



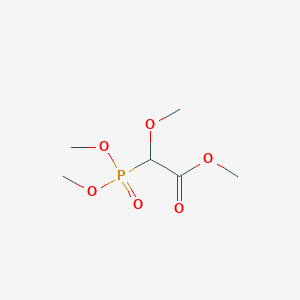

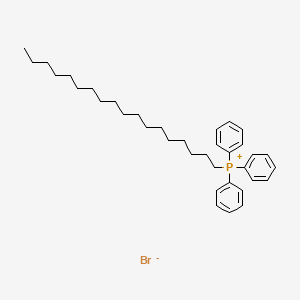

![sodium;8-[(2-hydroxybenzoyl)amino]octanoate](/img/structure/B7948709.png)
![7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one;hydrochloride](/img/structure/B7948716.png)





